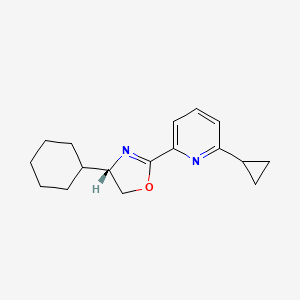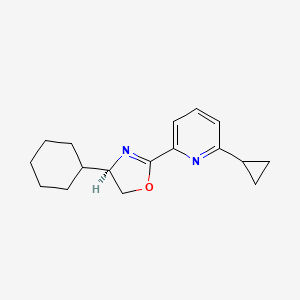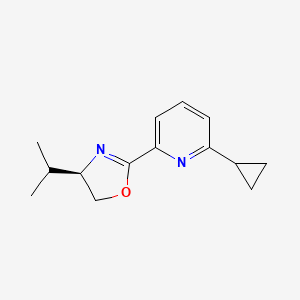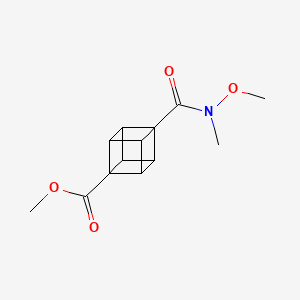
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a cyclohexyl group, a cyclopropyl-substituted pyridine ring, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-cyclopropylpyridine-2-carbaldehyde, which is then subjected to a cyclization reaction with an appropriate amine and a cyclohexyl-substituted reagent to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in its desired enantiomeric form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the dihydrooxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant metal complexes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.
Wirkmechanismus
The mechanism of action of (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
4-Cyclohexyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: The methyl group instead of the cyclopropyl group can lead to different steric and electronic properties.
4-Cyclohexyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: The phenyl group introduces additional aromatic interactions, potentially altering its activity.
Uniqueness
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(4S)-4-cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h4,7-8,12-13,16H,1-3,5-6,9-11H2/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBITNGLQZFFJ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239457.png)
![(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol](/img/structure/B8239461.png)

![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)

![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)


![(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)


